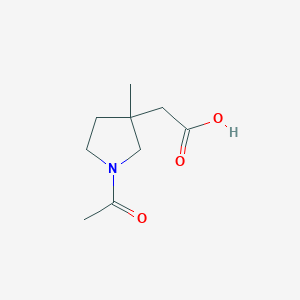
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with an acetyl group and a carboxylic acid group. The compound’s structure and functional groups make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 3-methyl-1-pyrrolidinone with acetyl chloride under basic conditions can yield the desired pyrrolidine ring.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions. This can be achieved by reacting the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound may be studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and carboxylic acid group may play key roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methylpyrrolidin-3-yl)acetic acid: This compound is similar in structure but lacks the acetyl group.
Pyrrolidine-2-carboxylic acid: Another related compound with a pyrrolidine ring and a carboxylic acid group.
Uniqueness
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid is unique due to the presence of both the acetyl group and the carboxylic acid group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-(1-acetyl-3-methylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-4-3-9(2,6-10)5-8(12)13/h3-6H2,1-2H3,(H,12,13) |
Clé InChI |
FCPBJRXXHVMPQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(C1)(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















